N-(1,3-benzodioxol-5-yl)-6-methyl-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-amine
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Overview
Description
N-(1,3-benzodioxol-5-yl)-6-methyl-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-amine is a complex organic compound that features a unique combination of benzodioxole, thiophene, and imidazo[1,2-a]pyridine moieties. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzodioxol-5-yl)-6-methyl-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-amine typically involves multi-step organic reactionsFor instance, a Pd-catalyzed C-N cross-coupling reaction can be employed to attach the benzodioxole moiety .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
N-(1,3-benzodioxol-5-yl)-6-methyl-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the benzodioxole and thiophene rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
N-(1,3-benzodioxol-5-yl)-6-methyl-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of N-(1,3-benzodioxol-5-yl)-6-methyl-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-amine involves modulation of specific molecular targets and pathways. For instance, it may interact with microtubules, leading to the suppression of tubulin polymerization and stabilization of microtubule structure. This results in mitotic blockade and cell apoptosis.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
N-(1,3-benzodioxol-5-yl)-6-methyl-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-amine is unique due to its specific combination of functional groups, which confer distinct biological activities and chemical reactivity. Its structure allows for diverse interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C19H15N3O2S |
---|---|
Molecular Weight |
349.4 g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-6-methyl-2-thiophen-2-ylimidazo[1,2-a]pyridin-3-amine |
InChI |
InChI=1S/C19H15N3O2S/c1-12-4-7-17-21-18(16-3-2-8-25-16)19(22(17)10-12)20-13-5-6-14-15(9-13)24-11-23-14/h2-10,20H,11H2,1H3 |
InChI Key |
QOMMRDJSPNCRHA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN2C(=NC(=C2NC3=CC4=C(C=C3)OCO4)C5=CC=CS5)C=C1 |
Origin of Product |
United States |
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